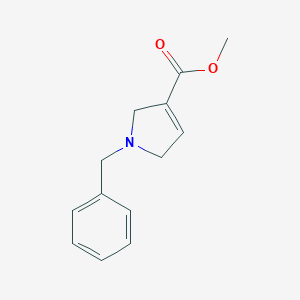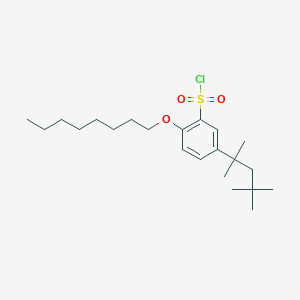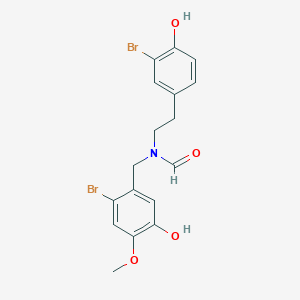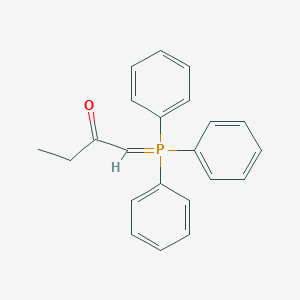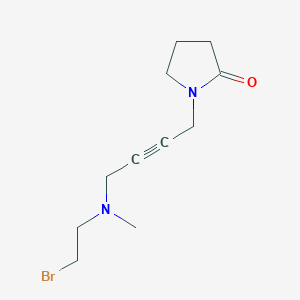
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone (abbreviated as BEMP) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. BEMP is a pyrrolidone-based compound that is widely used in the field of biochemistry and pharmacology. It is a potent inhibitor of various enzymes and receptors and has shown promising results in several studies.
Wirkmechanismus
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone exerts its effects by binding to the active site of enzymes and receptors. It has been found to be a competitive inhibitor of acetylcholinesterase, which means that it binds to the same site as acetylcholine and prevents its breakdown. This results in increased levels of acetylcholine in the nervous system, which can have beneficial effects on cognitive function.
Biochemische Und Physiologische Effekte
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the nervous system, which can improve cognitive function. N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has also been found to have anti-inflammatory properties, which can have potential therapeutic applications in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibitory effects on enzymes and receptors, which make it a valuable tool for studying their functions. However, one of the limitations is its relatively high cost, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone. One of the main areas of research is the development of N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone-based drugs for the treatment of Alzheimer's disease. N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has also shown potential as an anti-inflammatory agent, and further studies are needed to explore its potential applications in this field. Additionally, N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone can be used as a tool for studying the functions of various enzymes and receptors, and further research in this area can lead to the development of new drugs and therapies.
Synthesemethoden
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-bromoethylamine hydrobromide with 2-pyrrolidone in the presence of a base such as sodium hydroxide. The resulting product is then treated with methyl iodide to obtain N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone. This method has been widely used in various studies and is considered to be a reliable and efficient method for synthesizing N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone.
Wissenschaftliche Forschungsanwendungen
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has been extensively studied for its potential applications in various fields of science. It has shown promising results in the field of pharmacology, where it has been found to be a potent inhibitor of various enzymes and receptors. N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. This inhibition has been found to have potential therapeutic applications in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
106976-61-8 |
|---|---|
Produktname |
N-(4-((2-Bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone |
Molekularformel |
C11H17BrN2O |
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
1-[4-[2-bromoethyl(methyl)amino]but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17BrN2O/c1-13(10-6-12)7-2-3-8-14-9-4-5-11(14)15/h4-10H2,1H3 |
InChI-Schlüssel |
NBRZZHJIPNSJMI-UHFFFAOYSA-N |
SMILES |
CN(CCBr)CC#CCN1CCCC1=O |
Kanonische SMILES |
CN(CCBr)CC#CCN1CCCC1=O |
Andere CAS-Nummern |
106976-61-8 |
Verwandte CAS-Nummern |
106976-62-9 (di-hydrobromide) |
Synonyme |
4-BEMBP N-(4-((2-bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone N-(4-((2-bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone dihydrobromide N-(4-((2-bromoethyl)methylamino)-2-butynyl)-2-pyrrolidone oxalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
